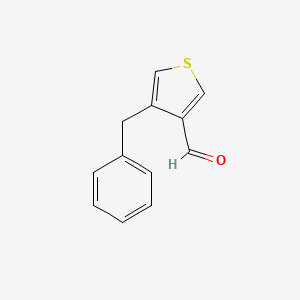
4-Benzyl-thiophene-3-carbaldehyde
Overview
Description
4-Benzyl-thiophene-3-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₀OS and a molecular weight of 202.27 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used in research and development, particularly in the fields of organic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-thiophene-3-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring . This reaction involves the use of reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction or similar formylation techniques. The scalability of these reactions makes them suitable for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various electrophiles can be introduced using reagents like bromine (Br₂) or iodine (I₂) under acidic conditions.
Major Products:
Oxidation: 4-Benzylthiophene-3-carboxylic acid.
Reduction: 4-Benzylthiophene-3-methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-Benzyl-thiophene-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-thiophene-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group is highly reactive and can form various derivatives through nucleophilic addition and condensation reactions. These reactions enable the compound to interact with different molecular targets, facilitating its use in synthetic chemistry .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 4-Methylthiophene-3-carbaldehyde
Comparison: The benzyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
4-benzylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c13-7-12-9-14-8-11(12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |
InChI Key |
MOKRBDCJFCISEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC=C2C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Amino-4-pyridyl)-2-ethyl-1,3-thiazol-4-YL]benzoic acid](/img/structure/B8461943.png)

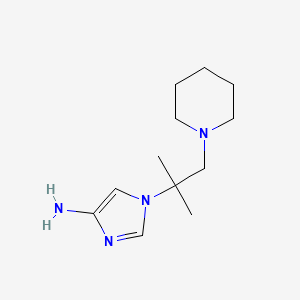
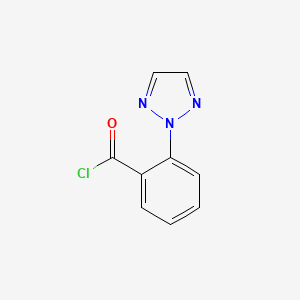

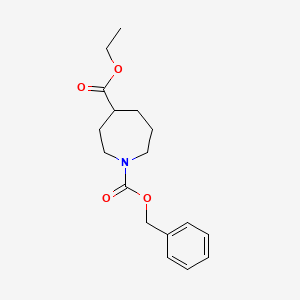
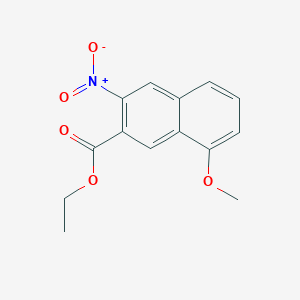
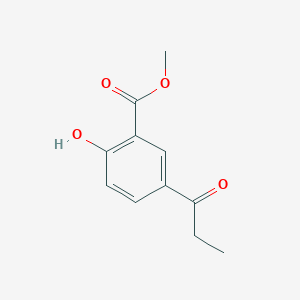



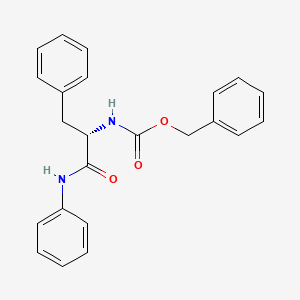
![tert-butyl N-[3-(1,3-thiazol-2-ylamino)propyl]carbamate](/img/structure/B8462041.png)
